molecular formula C16H28N2O2 B6800659 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea

3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea

Cat. No.: B6800659
M. Wt: 280.41 g/mol
InChI Key: TZTHCXICBTVZPP-UHFFFAOYSA-N
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Description

3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea is a complex organic compound characterized by its unique cyclobutyl groups and urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea typically involves multiple steps, starting from readily available cyclobutyl derivatives. The key steps include:

    Formation of Cyclobutyl Intermediates: Cyclobutyl intermediates are synthesized through cyclization reactions, often involving cyclobutyl halides and suitable nucleophiles.

    Introduction of Urea Functionality: The urea group is introduced via reaction with isocyanates or carbamoyl chlorides under controlled conditions.

    Hydroxylation: Hydroxylation of the cyclobutyl groups is achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the urea group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Cyclopropylcyclobutyl)methyl]-1-[(1-hydroxycyclopropyl)methyl]-1-methylurea
  • 3-[(1-Cyclopentylcyclobutyl)methyl]-1-[(1-hydroxycyclopentyl)methyl]-1-methylurea

Uniqueness

3-[(1-Cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea is unique due to its dual cyclobutyl groups, which confer distinct steric and electronic properties. These features make it particularly valuable in the design of novel compounds with specific biological activities and industrial applications.

Properties

IUPAC Name

3-[(1-cyclobutylcyclobutyl)methyl]-1-[(1-hydroxycyclobutyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-18(12-16(20)9-4-10-16)14(19)17-11-15(7-3-8-15)13-5-2-6-13/h13,20H,2-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTHCXICBTVZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCC1)O)C(=O)NCC2(CCC2)C3CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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